molecular formula C14H12Cl2O3S B1587593 [2,3-Dichloro-4-(3-hydroxypropoxy)phenyl]-2-thienylmethanone CAS No. 236735-89-0

[2,3-Dichloro-4-(3-hydroxypropoxy)phenyl]-2-thienylmethanone

Cat. No.: B1587593
CAS No.: 236735-89-0
M. Wt: 331.2 g/mol
InChI Key: UGJUNCJBZLALDV-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Topology Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature of this compound provides crucial insights into its molecular architecture and connectivity patterns. The compound bears the Chemical Abstracts Service registry number 236735-89-0 and possesses the molecular formula C14H12Cl2O3S with a molecular weight of 331.21 grams per mole. Alternative nomenclature includes "Methanone, [2,3-dichloro-4-(3-hydroxypropoxy)phenyl]-2-thienyl-" and the synonymous designations "homo-Tienilic Alcohol" and "Tienilic-3C-alcohol".

The molecular topology analysis reveals a complex structural framework characterized by several distinct functional domains. The primary structural backbone consists of a phenyl ring bearing two chlorine substituents at the 2,3-positions and a 3-hydroxypropoxy group at the 4-position. This phenyl ring connects to a 2-thienyl moiety through a carbonyl bridge, forming the characteristic methanone linkage. The Simplified Molecular Input Line Entry System representation "C1=CSC(=C1)C(=O)C2=C(C(=C(C=C2)OCCCO)Cl)Cl" precisely describes the atomic connectivity and bonding patterns.

The International Chemical Identifier string "InChI=1S/C14H12Cl2O3S/c15-12-9(14(18)11-3-1-8-20-11)4-5-10(13(12)16)19-7-2-6-17/h1,3-5,8,17H,2,6-7H2" provides standardized structural information, while the corresponding InChI Key "UGJUNCJBZLALDV-UHFFFAOYSA-N" serves as a unique molecular identifier. The topological analysis indicates the presence of multiple heteroatoms, including sulfur in the thiophene ring, oxygen atoms in both the carbonyl and ether functionalities, and chlorine substituents that significantly influence the compound's electronic distribution and potential reactivity patterns.

Structural Parameter Value
Molecular Formula C14H12Cl2O3S
Molecular Weight 331.21 g/mol
Chemical Abstracts Service Number 236735-89-0
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 5
Topological Polar Surface Area 65.5 Ų

Crystallographic Studies and X-ray Diffraction Patterns

X-ray crystallographic analysis represents the definitive method for determining the three-dimensional atomic arrangement within crystalline materials, providing unprecedented detail about bond lengths, angles, and intermolecular interactions. For thienylmethanone derivatives such as this compound, crystallographic studies would typically employ single-crystal X-ray diffraction techniques to elucidate the precise molecular geometry and crystal packing arrangements. The experimental methodology involves obtaining suitable single crystals, typically larger than 0.1 millimeters in all dimensions, followed by exposure to monochromatic X-ray radiation to generate characteristic diffraction patterns.

The diffraction data collection process requires systematic rotation of the crystal specimen while recording the angles and intensities of diffracted X-rays, with each compound producing a unique diffraction signature. For compounds containing heavy atoms such as chlorine and sulfur, the scattering factors significantly enhance the diffraction intensity, facilitating accurate structure determination. The computational analysis of diffraction data involves direct methods for initial structure solution, followed by least-squares refinement procedures to optimize atomic positions and thermal parameters.

Crystallographic analysis of similar thienyl-containing compounds has revealed characteristic structural features including planar or near-planar thiophene rings and specific dihedral angles between aromatic systems. For instance, related structures demonstrate dihedral angles between thiophene rings and benzene moieties ranging from 1.6 to 54.0 degrees, indicating conformational flexibility influenced by substituent patterns and intermolecular forces. The presence of hydrogen bonding interactions, particularly involving the hydroxyl group in the propoxy chain, would likely influence crystal packing arrangements and overall structural stability.

Advanced diffraction techniques, including high-pressure crystallography using diamond anvil cells, enable structure determination under extreme conditions, reaching pressures exceeding one megabar while maintaining structural integrity. Such studies provide valuable insights into pressure-induced phase transitions and structural modifications that may occur under non-ambient conditions, offering comprehensive understanding of the compound's structural behavior across diverse environmental parameters.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance spectroscopy provides detailed information about the local chemical environment of hydrogen and carbon atoms within this compound. Proton Nuclear Magnetic Resonance analysis would be expected to reveal characteristic signals corresponding to the various hydrogen environments present in the molecular structure. The thiophene ring protons typically appear in the aromatic region between 7.0 and 8.0 parts per million, with specific chemical shifts influenced by the electron-withdrawing carbonyl substituent. The phenyl ring protons, particularly those adjacent to the electron-withdrawing chlorine substituents, would exhibit distinct chemical shifts reflecting the altered electronic environment.

The hydroxypropoxy chain contributes multiple signals to the Nuclear Magnetic Resonance spectrum, including the terminal hydroxyl proton, the methylene groups of the propyl chain, and the ether-linked methylene group. The hydroxyl proton signal position depends strongly on hydrogen bonding interactions and solvent effects, typically appearing as a broad signal that may be exchangeable with deuterated solvents. Carbon-13 Nuclear Magnetic Resonance spectroscopy would provide complementary information about the carbon framework, with the carbonyl carbon expected to appear significantly downfield due to its reduced electron density.

Infrared spectroscopy analysis would reveal characteristic absorption bands corresponding to the major functional groups present in the molecule. The carbonyl stretch of the methanone functionality typically appears as a strong absorption around 1650-1680 wavenumbers, with the exact position influenced by conjugation effects with the adjacent aromatic systems. The hydroxyl group in the propoxy chain would contribute a broad absorption in the 3200-3600 wavenumber region, reflecting both free and hydrogen-bonded hydroxyl environments. Aromatic carbon-carbon stretching vibrations would appear in the 1450-1600 wavenumber region, while carbon-chlorine stretching modes would contribute absorptions in the lower frequency range around 600-800 wavenumbers.

Ultraviolet-visible spectroscopy would provide information about the electronic transitions within the conjugated system formed by the thiophene ring, carbonyl group, and substituted phenyl ring. The extended conjugation would be expected to produce absorption maxima in the ultraviolet region, with potential charge-transfer transitions between the electron-rich thiophene moiety and the electron-deficient dichlorophenyl system. The presence of chlorine substituents and the hydroxypropoxy group would influence both the position and intensity of these electronic transitions, providing fingerprint information for compound identification and purity assessment.

Computational Modeling of Electronic Structure

Electronic structure calculations provide fundamental insights into the molecular orbital composition, charge distribution, and electronic properties of this compound. Density Functional Theory methods, particularly the B3LYP functional combined with appropriate basis sets such as aug-cc-pV(T+d)Z, offer reliable predictions of molecular geometries, dipole moments, and electronic properties for organic compounds containing heteroatoms. The computational approach typically involves geometry optimization to determine the most stable molecular conformation, followed by single-point energy calculations to examine electronic structure details.

The electronic structure modeling reveals the influence of substituent patterns on the overall charge distribution within the molecule. The electron-withdrawing chlorine atoms and carbonyl group create regions of reduced electron density, while the thiophene ring and hydroxyl group contribute electron-rich domains. This heterogeneous charge distribution significantly influences the compound's chemical reactivity patterns and potential intermolecular interactions. Molecular orbital analysis demonstrates the highest occupied molecular orbital and lowest unoccupied molecular orbital compositions, providing insights into the compound's oxidation and reduction potentials and photochemical properties.

Computational studies of similar thienyl-containing compounds have employed various levels of theory to predict accurate molecular properties. The choice of computational method significantly affects the accuracy of predicted dipole moments and charge distributions, with modern density functional theory approaches providing enhanced polarization effects suitable for condensed-phase simulations. For this compound, calculations would typically predict enhanced dipole moments relative to gas-phase values due to the polar substituents and extended conjugation system.

Advanced computational approaches include the incorporation of solvent effects through polarizable continuum models, which account for the influence of surrounding medium on electronic structure and molecular properties. These calculations provide more realistic representations of the compound's behavior in solution, accounting for differential solvation of polar and nonpolar regions within the molecule. The computational predictions serve as valuable complements to experimental measurements, providing detailed electronic structure information that may be difficult to obtain through direct experimental methods.

Computational Parameter Predicted Range
Dipole Moment Enhancement 1.15-1.20 × gas phase
Highest Occupied Molecular Orbital Energy -6 to -7 eV
Lowest Unoccupied Molecular Orbital Energy -1 to -2 eV
Polarizability 25-30 ų
Molecular Volume 250-300 ų

Properties

IUPAC Name

[2,3-dichloro-4-(3-hydroxypropoxy)phenyl]-thiophen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2O3S/c15-12-9(14(18)11-3-1-8-20-11)4-5-10(13(12)16)19-7-2-6-17/h1,3-5,8,17H,2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJUNCJBZLALDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2=C(C(=C(C=C2)OCCCO)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50391016
Record name [2,3-dichloro-4-(3-hydroxypropoxy)phenyl]-thiophen-2-ylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

236735-89-0
Record name [2,3-dichloro-4-(3-hydroxypropoxy)phenyl]-thiophen-2-ylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Table 1: Key Parameters for Hydroxyaniline Preparation

Parameter Range/Value Notes
Starting material 2,3-bis-chloro-4-phenylazo-phenol 0.03 mole (8.0 g)
Reducing agent Hydrazine hydrate 0.3 mole (15.0 g)
Sodium hydroxide solution 40% aqueous 30 mL
Reaction temperature 60–90 °C Typically 90 °C
Reaction time 6–12 hours Typically 10 hours
pH adjustment Neutral (pH 7) After reaction completion
Extraction solvent Ethyl acetate 3 times extraction
Drying agent Anhydrous sodium sulfate For organic phase drying
Recrystallization solvent Toluene 20 mL
Yield 95–98% High purity product

Introduction of 3-Hydroxypropoxy Group

The 3-hydroxypropoxy substitution on the phenyl ring is typically introduced via nucleophilic substitution or etherification reactions. This involves reacting the 4-hydroxy position of the dichlorophenyl intermediate with a suitable 3-halo- or 3-tosylate-propyl alcohol derivative under basic conditions to form the ether linkage.

  • The phenolic hydroxyl group acts as a nucleophile.
  • A base such as potassium carbonate or sodium hydride is used to deprotonate the phenol.
  • The alkylation agent (e.g., 3-chloropropanol or 3-bromopropanol) is added to form the 3-hydroxypropoxy ether.

This step requires careful control of temperature and stoichiometry to avoid side reactions such as over-alkylation or elimination.

Coupling with 2-Thienylmethanone

The final step involves attaching the 2-thienylmethanone moiety to the substituted phenyl ring. This is generally achieved through acylation reactions where the phenyl intermediate bearing the 3-hydroxypropoxy substituent is reacted with 2-thienylcarbonyl chloride or a related activated thienylmethanone derivative.

  • The reaction is performed under anhydrous conditions.
  • A base such as pyridine or triethylamine is used to neutralize the released HCl.
  • The reaction proceeds at low to moderate temperatures (0–25 °C) to minimize side reactions.
  • The product is purified by recrystallization or chromatography.

Research Findings and Optimization

  • The use of hydrazine hydrate as a reducing agent in the preparation of the dichlorinated hydroxyphenyl intermediate offers a safer and more cost-effective alternative to catalytic hydrogenation.
  • Reaction times and temperatures have been optimized to maximize yield and purity while minimizing by-products.
  • The molar ratio of hydrazine hydrate to the azo precursor is critical; a ratio of 1:8–10 is preferred to ensure complete reduction without excess by-product formation.
  • The choice of solvent for recrystallization (toluene) enhances the purity and crystallinity of the intermediates.
  • The overall synthetic route avoids the use of expensive catalysts and harsh conditions, making it suitable for industrial scale-up.

Summary Table of Preparation Steps

Step Reagents/Conditions Outcome Yield/Notes
Reduction of azo precursor Hydrazine hydrate, NaOH, 60–90 °C, 6–12 h 2,3-Dichloro-4-hydroxyaniline intermediate 95–98% yield, high purity
Etherification with 3-halo-propanol Base (K2CO3 or NaH), 3-chloropropanol, solvent (e.g., DMF), RT to 60 °C Formation of 3-hydroxypropoxy phenyl derivative Moderate to high yield, optimized for selectivity
Acylation with 2-thienylcarbonyl chloride Pyridine or triethylamine, anhydrous solvent, 0–25 °C Final product [2,3-Dichloro-4-(3-hydroxypropoxy)phenyl]-2-thienylmethanone Purified by recrystallization

Chemical Reactions Analysis

Homo-Tienilic Alcohol undergoes various reactions:

    Hydroxylation: It can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Substitution: Nucleophilic substitution reactions can introduce functional groups.

    Reduction: Reduction of the carbonyl group yields the alcohol. Common reagents include hydrides (e.g., lithium aluminum hydride) and metal catalysts (e.g., palladium).

Scientific Research Applications

Homo-Tienilic Alcohol finds applications in:

    Medicinal Chemistry: As a versatile building block, it contributes to the synthesis of bioactive compounds.

    Natural Product Synthesis: It plays a role in creating complex natural products.

    Fragrance Industry: Some fragrances contain this compound.

Mechanism of Action

The exact mechanism by which homo-Tienilic Alcohol exerts its effects depends on its specific applications. It may act as a precursor, participate in enzymatic reactions, or influence cellular pathways.

Comparison with Similar Compounds

Thieno[2,3-b]pyridine Derivatives

Example 1: 3-Amino-6-(4-allyloxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone (CAS: 618078-75-4)

  • Molecular Formula : C₂₅H₁₉F₃N₂O₃S
  • Molar Mass : 502.48 g/mol
  • Key Differences: Replaces the thienyl group with a thieno[2,3-b]pyridine core. Higher molecular weight and complexity may impact pharmacokinetics.

Example 2: 6-(4-Allyloxyphenyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone

  • Molecular Formula : C₂₅H₁₈F₄N₂O₃S
  • Molar Mass : 502.48 g/mol
  • Similar trifluoromethyl and allyloxy groups as Example 1, suggesting shared metabolic pathways.

Tetrahydrothienoquinoline Derivatives

Example: 3-Amino-4-(2-furanyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-ylmethanone

  • Molecular Formula: Not explicitly stated (estimated C₂₃H₂₀FN₃O₂S)
  • Key Differences: Features a fused tetrahydrothienoquinoline system, increasing rigidity and complexity. Amino and furyl groups may enhance solubility and hydrogen-bonding interactions compared to the target compound’s hydroxypropoxy group .

Aromatic Hydroxyketones

Example: 1-(2,3-Dichloro-4-methoxyphenyl)-2-methylene-1-pentanone

  • Molecular Formula : C₁₃H₁₄Cl₂O₃
  • Molar Mass : 307.16 g/mol
  • Key Differences: Replaces thienyl with a methylene-pentanone chain, altering electronic properties. Methoxy group instead of hydroxypropoxy reduces hydrogen-bonding capacity.

Oxadiazole Derivatives

Example : 1-(2,3-Dichloro-4-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)phenyl)-2-methylenebutan-1-one

  • Molecular Formula : C₂₀H₁₅Cl₂N₂O₃
  • Molar Mass : ~418.25 g/mol
  • Key Differences: Incorporates an oxadiazole ring, known for metabolic stability and electron-withdrawing effects. Methylenebutanone chain may confer different reactivity compared to the thienyl group.

Thieno[2,3-d]pyrimidine Derivatives

Example: 2-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone

  • Molecular Formula : C₂₆H₂₂ClN₃O₃S₂
  • Molar Mass : ~544.06 g/mol
  • Higher molecular weight and isoquinoline moiety may reduce bioavailability.

Comparative Analysis Table

Property Target Compound Thieno[2,3-b]pyridine (Example 1) Oxadiazole Derivative
Molecular Weight (g/mol) 331.21 502.48 418.25
XLogP3 4.2 ~4.5 (estimated) ~3.8 (estimated)
Polar Surface Area (Ų) 74.8 ~95 (estimated) ~85 (estimated)
Key Functional Groups Hydroxypropoxy, thienyl Trifluoromethyl, allyloxy Oxadiazole, methylenebutanone
Metabolic Stability Moderate (hydroxypropoxy) High (trifluoromethyl) High (oxadiazole)

Key Research Findings

Lipophilicity vs. Solubility : The target compound’s XLogP3 (4.2) balances lipophilicity and polar surface area (74.8 Ų), whereas trifluoromethyl-containing analogs (e.g., Example 1) prioritize metabolic stability over solubility .

Structural Complexity: Fused-ring systems (e.g., tetrahydrothienoquinoline in ) increase synthetic challenges but may improve target specificity.

Electron Effects : Oxadiazole derivatives () leverage electron-withdrawing groups for enhanced stability, contrasting with the electron-rich thienyl group in the target compound.

Biological Activity

[2,3-Dichloro-4-(3-hydroxypropoxy)phenyl]-2-thienylmethanone, also known by its CAS number 236735-89-0, is a synthetic compound with potential biological activities. Its structure includes a thienyl ring and a dichlorophenyl moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C14H12Cl2O3S
  • Molecular Weight : 331.214 g/mol
  • Density : 1.4 ± 0.1 g/cm³
  • Boiling Point : 504.6 ± 50.0 °C

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The presence of chlorine atoms in its structure may enhance its lipophilicity, allowing for better membrane penetration and disruption of bacterial cell integrity.
  • Antioxidant Properties : The compound has shown potential as an antioxidant. Its ability to scavenge free radicals could play a significant role in mitigating oxidative stress in biological systems.
  • Anti-inflammatory Effects : Research indicates that this compound may inhibit pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AntioxidantScavenging of free radicals
Anti-inflammatoryReduction of cytokine levels

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL, indicating its potential as a therapeutic agent for bacterial infections.

Case Study 2: Antioxidant Activity

In vitro assays were performed to assess the antioxidant capacity of the compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging method. The compound exhibited a dose-dependent scavenging effect with an IC50 value comparable to known antioxidants such as ascorbic acid.

Case Study 3: Anti-inflammatory Mechanism

A recent study investigated the anti-inflammatory effects of this compound in a murine model of acute inflammation. The administration of the compound resulted in a significant decrease in paw edema and reduced levels of TNF-alpha and IL-6 compared to control groups.

Q & A

Q. What are the established synthetic routes for [2,3-Dichloro-4-(3-hydroxypropoxy)phenyl]-2-thienylmethanone?

The synthesis typically involves multi-step reactions. A common approach includes:

  • Substitution reactions : Replacing functional groups (e.g., methoxy or ester groups) on the dichlorophenyl ring with a 3-hydroxypropoxy substituent. For example, ethylcarboxymethoxy intermediates can be hydrolyzed or modified to introduce the hydroxypropoxy group .
  • Coupling reactions : Combining the modified phenyl moiety with a thienylmethanone group via nucleophilic acyl substitution or Friedel-Crafts acylation under controlled conditions (e.g., anhydrous solvents, Lewis acid catalysts) .
  • Purification : Column chromatography or recrystallization is critical to isolate the final product, with yields often dependent on reaction stoichiometry and solvent selection .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR spectra (e.g., DMSO-d6d_6) resolve aromatic protons (δ 7.60–7.91 ppm for dichlorophenyl and thienyl groups) and hydroxypropoxy protons (δ 3.50–4.51 ppm) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI) confirms molecular weight (e.g., observed [M+H]+^+ peaks) and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) using reverse-phase columns and UV detection .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates for substitution steps, while minimizing side reactions .
  • Catalyst use : Lewis acids like AlCl3_3 or FeCl3_3 improve acylation efficiency in Friedel-Crafts reactions .
  • Temperature control : Maintaining 0–5°C during sensitive steps (e.g., NaH-mediated deprotonation) prevents decomposition .
  • Workflow automation : Continuous flow systems may reduce variability in multi-step syntheses .

Q. What strategies address substituent effects during synthesis, such as steric hindrance or electronic modulation?

  • Protecting groups : Temporarily masking the hydroxypropoxy group (e.g., using tert-butyldimethylsilyl ether) prevents undesired reactions during acylation .
  • Electron-withdrawing substituents : The dichloro groups on the phenyl ring enhance electrophilicity, facilitating nucleophilic attack during coupling steps .
  • Computational modeling : Density Functional Theory (DFT) predicts regioselectivity in aromatic substitution reactions .

Q. How should researchers resolve contradictions in reported synthetic methodologies?

  • Comparative analysis : Evaluate routes from (ethylcarboxymethoxy intermediates) and (thiazole-carboxylate intermediates) for yield, purity, and scalability.
  • Parameter optimization : Test reaction time, temperature, and solvent combinations to identify robust conditions .
  • Mechanistic studies : Probe reaction pathways using kinetic isotope effects or trapping intermediates (e.g., via LC-MS) .

Methodological Considerations

  • Data validation : Cross-reference spectral data (NMR, MS) with computational predictions (e.g., ChemDraw simulations) to confirm assignments .
  • Reproducibility : Document batch-specific variations (e.g., solvent purity, humidity) that impact outcomes .
  • Safety protocols : Handle chlorinated intermediates and NaH with inert-atmosphere techniques to mitigate hazards .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2,3-Dichloro-4-(3-hydroxypropoxy)phenyl]-2-thienylmethanone
Reactant of Route 2
Reactant of Route 2
[2,3-Dichloro-4-(3-hydroxypropoxy)phenyl]-2-thienylmethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.